Benzo[b][1,4]dioxine-6-carboxylic acid
Overview
Description
Benzo[b][1,4]dioxine-6-carboxylic acid is an organic compound with the molecular formula C9H6O4. It is also known by several other names, including 2,3-dihydrothis compound and 3,4-ethylenedioxybenzoic acid . This compound is characterized by a benzodioxane ring structure with a carboxylic acid functional group at the 6-position.
Preparation Methods
The synthesis of Benzo[b][1,4]dioxine-6-carboxylic acid typically involves multiple steps starting from commercially available gallic acid. The process includes esterification of gallic acid in methanol with sulfuric acid to produce methyl 3,4,5-trihydroxybenzoate. This ester is then reacted with 1,2-dibromoethane in the presence of potassium carbonate in acetone to form the 6,8-disubstituted-1,4-benzodioxane. Subsequent reactions with various mercaptans yield sulfide derivatives, which are then hydrolyzed and converted to the acid chloride. Finally, the acid chloride is reacted with primary and secondary amines to produce the desired amide analogs .
Chemical Reactions Analysis
Benzo[b][1,4]dioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reducing agents used.
Substitution: The benzodioxane ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized products.
Common reagents used in these reactions include sulfuric acid, potassium carbonate, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzo[b][1,4]dioxine-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing various organic compounds and derivatives.
Biology: The compound is used in the study of biological systems and interactions due to its structural similarity to certain natural products.
Medicine: Research has shown potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzo[b][1,4]dioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or reduction of inflammation .
Comparison with Similar Compounds
Benzo[b][1,4]dioxine-6-carboxylic acid is unique due to its benzodioxane ring structure and carboxylic acid functional group. Similar compounds include:
1,4-Benzodioxane-6-carboxylic acid: Shares a similar structure but differs in the position of functional groups.
3,4-Ethylenedioxybenzoic acid: Another structurally related compound with different substituents on the benzodioxane ring
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Biological Activity
Benzo[b][1,4]dioxine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that includes a dioxine moiety, characterized by two oxygen atoms in a six-membered ring fused to a benzene ring. The presence of a carboxylic acid group at the 6-position enhances its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular processes, potentially leading to reduced cancer cell proliferation and inflammation.
- Receptor Modulation : It binds to certain receptors, modulating their activity and influencing various signaling pathways critical for cellular function.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Anticancer Properties : Studies have shown that derivatives of this compound exhibit growth inhibitory effects on various cancer cell lines. For example, compounds derived from 1,4-benzodioxane scaffolds have been reported to inhibit tumor growth in xenograft models .
- Anti-inflammatory Effects : Certain analogs have demonstrated significant anti-inflammatory activity. The position of substituents on the benzodioxane structure influences their efficacy; for instance, acetic acid substitutions at specific positions enhance anti-inflammatory properties .
- Antimicrobial Activity : Some derivatives exhibit antibacterial activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .
Case Studies and Research Findings
- Anticancer Activity :
- Anti-inflammatory Activity :
- Antimicrobial Studies :
Summary of Biological Activities
Activity Type | Description |
---|---|
Anticancer | Inhibits tumor growth in various cancer cell lines; effective in xenograft models. |
Anti-inflammatory | Reduces inflammation; efficacy influenced by the position of functional groups on the benzodioxane ring. |
Antimicrobial | Exhibits antibacterial properties against resistant bacterial strains. |
Properties
IUPAC Name |
1,4-benzodioxine-6-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-9(11)6-1-2-7-8(5-6)13-4-3-12-7/h1-5H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQERPEZSJJWHGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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